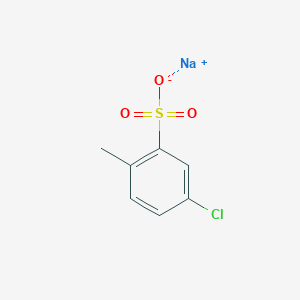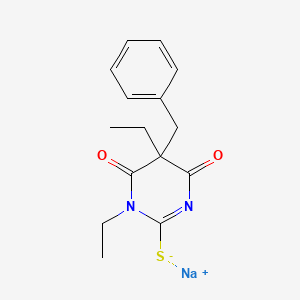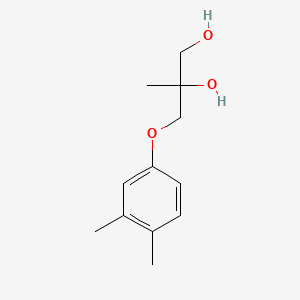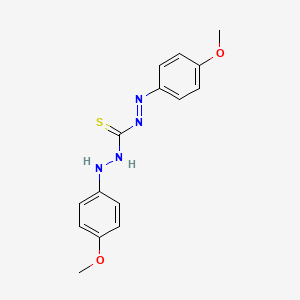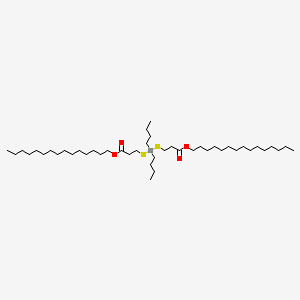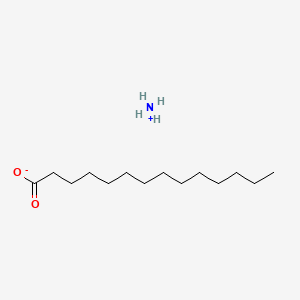![molecular formula C9H11N3OS B13790961 Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo-](/img/structure/B13790961.png)
Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo- is an organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with an amino group and a thioxo group. Its unique structure imparts specific chemical properties that make it valuable for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo- typically involves the reaction of substituted anilines with acetic anhydride under controlled conditions. The process may include the use of catalysts and specific solvents to optimize yield and purity. For instance, the reaction of 3-amino-4-methylphenylamine with acetic anhydride in the presence of a base such as pyridine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, minimal waste, and consistent product quality. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve optimal results .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully selected to favor the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted acetamides .
Applications De Recherche Scientifique
Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Amino-4-methylphenyl)acetamide: This compound shares a similar structure but lacks the thioxo group.
3-Amino-4-methoxyacetanilide: Another related compound with a methoxy group instead of a thioxo group.
Uniqueness
The presence of the thioxo group in Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo- imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H11N3OS |
|---|---|
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
2-(3-amino-4-methylanilino)-2-sulfanylideneacetamide |
InChI |
InChI=1S/C9H11N3OS/c1-5-2-3-6(4-7(5)10)12-9(14)8(11)13/h2-4H,10H2,1H3,(H2,11,13)(H,12,14) |
Clé InChI |
IZADDHAGKUYPTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=S)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)


